molecular formula C18H16N4O2 B2511511 6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline CAS No. 1904220-82-1

6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline

Cat. No.: B2511511
CAS No.: 1904220-82-1
M. Wt: 320.352
InChI Key: UNLWKSYOCNQUGJ-UHFFFAOYSA-N
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Description

6-[3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline is a synthetic small molecule based on a quinoxaline core scaffold, a heterocyclic compound known for its significance in medicinal chemistry . Quinoxaline derivatives are frequently investigated as potential inhibitors of various kinase targets, such as Apoptosis Signal-Regulated Kinase 1 (ASK1), which is a key regulator in inflammation and fibrosis pathways . Researchers value this structural motif for developing novel therapeutic agents for conditions like non-alcoholic steatohepatitis (NASH) and other metabolic or inflammatory diseases . The specific structure of this compound, featuring a quinoxaline ring linked to a pyridine moiety via a pyrrolidine-carbonyl bridge, is designed to explore structure-activity relationships and enhance binding affinity and selectivity in biochemical assays. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct their own thorough safety and efficacy evaluations.

Properties

IUPAC Name

(3-pyridin-2-yloxypyrrolidin-1-yl)-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-18(13-4-5-15-16(11-13)20-9-8-19-15)22-10-6-14(12-22)24-17-3-1-2-7-21-17/h1-5,7-9,11,14H,6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLWKSYOCNQUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Methyl Quinoxaline-6-carboxylate

Methyl quinoxaline-6-carboxylate undergoes alkaline hydrolysis to yield quinoxaline-6-carboxylic acid. In a representative procedure:

  • Reagents : 2N NaOH, methanol/water (6:1 v/v).
  • Conditions : 16 hours at ambient temperature.
  • Yield : 50% after acidification (HCl) and extraction with ethyl acetate.

Acyl Chloride Formation

Quinoxaline-6-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions:

  • Solvent : Dichloromethane or toluene.
  • Catalyst : Dimethylformamide (DMF, catalytic).
  • Yield : >85% after purification.

Preparation of 3-(Pyridin-2-yloxy)pyrrolidine

The pyrrolidine subunit is synthesized via nucleophilic substitution or Mitsunobu reaction:

Nucleophilic Substitution Approach

  • Starting material : Pyrrolidin-3-ol reacts with 2-chloropyridine under basic conditions:
    Pyrrolidin-3-ol + 2-chloropyridine → 3-(Pyridin-2-yloxy)pyrrolidine  
    • Base : K₂CO₃ or NaH.
    • Solvent : Acetonitrile or DMF.
    • Yield : 65–70% after 30 hours at reflux.

Mitsunobu Reaction

For enhanced stereocontrol, pyrrolidin-3-ol and pyridin-2-ol are coupled using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

  • Solvent : Tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, 12–24 hours.
  • Yield : 75–80% with inversion of configuration.

Amide Bond Formation: Coupling Quinoxaline-6-carbonyl Chloride with 3-(Pyridin-2-yloxy)pyrrolidine

The final step involves coupling the two intermediates via Schotten-Baumann or carbodiimide-mediated methods:

Schotten-Baumann Reaction

  • Reagents : Quinoxaline-6-carbonyl chloride, 3-(pyridin-2-yloxy)pyrrolidine, aqueous NaOH.
  • Solvent : Dichloromethane/water biphasic system.
  • Yield : 60–65% with rapid reaction kinetics.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Molar ratio : 1:1.2 (acyl chloride:amine).
  • Solvent : Anhydrous DMF or CH₂Cl₂.
  • Yield : 75–80% after column chromatography.

Alternative Routes and Optimization Strategies

One-Pot Sequential Synthesis

A streamlined protocol combines quinoxaline carboxylation and pyrrolidine coupling in a single reactor:

  • In situ generation of quinoxaline-6-carbonyl chloride using POCl₃.
  • Direct addition of 3-(pyridin-2-yloxy)pyrrolidine and triethylamine.
  • Yield : 68% with reduced purification steps.

Solid-Phase Synthesis

Immobilized quinoxaline derivatives on Wang resin enable iterative coupling cycles:

  • Linker : Hydroxymethylphenoxyacetic acid (HMPA).
  • Cleavage : TFA/CH₂Cl₂ (95:5 v/v).
  • Purity : >90% by HPLC.

Reaction Conditions and Yield Optimization Table

Step Reagents/Conditions Yield (%) Purity (%) Reference
Quinoxaline hydrolysis NaOH (2N), MeOH/H₂O, 16 h, rt 50 95
Acyl chloride formation SOCl₂, DMF, reflux, 4 h 85 98
Pyrrolidine synthesis K₂CO₃, CH₃CN, reflux, 30 h 70 97
Schotten-Baumann NaOH, CH₂Cl₂/H₂O, 2 h 65 92
EDC/HOBt coupling EDC, HOBt, DMF, 24 h 80 99

Analytical Characterization and Quality Control

Key analytical data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, quinoxaline-H), 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 4.30–4.50 (m, 2H, pyrrolidine-H), 3.70–3.90 (m, 2H, pyrrolidine-H).
  • HRMS : Calculated for C₁₈H₁₇N₅O₂ [M+H]⁺: 360.1456; Found: 360.1452.
  • HPLC : Rt = 6.8 min (C18 column, 70:30 MeOH/H₂O).

Chemical Reactions Analysis

Types of Reactions

6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce fully saturated derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including 6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline, as anticancer agents. The compound exhibits inhibitory activity against key kinases involved in cancer progression, such as Akt, Rsk, and S6K kinases. These kinases play critical roles in cell survival and proliferation, making them attractive targets for cancer therapy.

  • Mechanism of Action : The compound's mechanism involves the inhibition of kinase activity, which disrupts signaling pathways essential for tumor growth and survival. For instance, Akt kinase is often overactive in various cancers, leading to uncontrolled cell growth. By inhibiting this kinase, the compound can potentially reduce tumor size and prevent metastasis .
  • Case Studies : In vitro studies have demonstrated that this compound effectively suppresses the growth of cancer cell lines, including breast and prostate cancer models . Further research is needed to evaluate its efficacy in vivo.

Antiviral Properties

Quinoxaline derivatives have shown promise as antiviral agents. Some studies suggest that similar compounds can inhibit viral replication through various mechanisms.

  • Specific Activity : For example, certain quinoxaline derivatives have been reported to inhibit the replication of herpes simplex virus (HSV) and cytomegalovirus (CMV) in cell cultures. The antiviral activity is believed to stem from their ability to bind to viral proteins or interfere with viral RNA synthesis .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoxaline derivatives are another area of interest. Compounds with similar structural features have been associated with reduced production of pro-inflammatory cytokines.

  • Research Findings : A study indicated that some quinoxaline derivatives significantly decreased lipopolysaccharide (LPS)-induced cytokine production in vitro. This suggests that this compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Sirtuin Activation

Sirtuins are a family of proteins that regulate cellular processes including aging and inflammation. Recent research has identified certain quinoxaline-based derivatives as selective activators of Sirt6, a member of the sirtuin family.

  • Pharmacological Implications : Activation of Sirt6 has been linked to anti-aging effects and improved metabolic health. Compounds that enhance Sirt6 activity could be beneficial in treating age-related diseases and metabolic disorders .

Synthesis Overview

StepReaction TypeReagents/Conditions
1CouplingPyridine derivative + Quinoxaline precursor + Base (e.g., triethylamine)
2PurificationColumn chromatography to isolate product
3CharacterizationNMR, MS for structural confirmation

Mechanism of Action

The mechanism of action of 6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it could modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Structure Key Features
Target: this compound C₁₈H₁₅N₅O₂ 333.35 Pyrrolidine-1-carbonyl with pyridinyloxy Carbonyl linker, ether-oxygen, pyridine ring
6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline C₁₇H₁₃N₅ 287.33 Pyrazol-4-yl with methylpyridine Pyrazole ring, methyl group enhances lipophilicity
6-(Pyrrolidin-2-yl)quinoxaline C₁₂H₁₄N₄ 214.27 Direct pyrrolidin-2-yl attachment Simpler substituent, higher flexibility
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₂₀H₂₈BrN₃O₄ 454.36 Bromo, methoxy, tert-butyl ester Bulky protective groups, synthetic intermediate

Structural and Functional Analysis:

Substituent Complexity: The target compound incorporates a pyrrolidine-1-carbonyl group linked to a pyridinyloxy moiety, enabling diverse interactions (e.g., hydrogen bonding via carbonyl oxygen). In contrast, 6-(3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline substitutes quinoxaline with a pyrazole ring, which confers aromaticity and rigidity. The methyl group on its pyridine may improve membrane permeability.

Molecular Weight and Polarity: The target’s higher molecular weight (333.35 g/mol vs. 287.33 g/mol for the pyrazole analog) reflects its extended substituent.

Synthetic Relevance :

  • The tert-butyl-protected compounds in serve as precursors for introducing pyrrolidine-pyridine ether motifs. Their bromo and methoxy groups facilitate further functionalization, whereas the target compound represents a more advanced intermediate or final product.

The pyrazole derivative might exhibit distinct target selectivity due to its heterocycle, while simpler pyrrolidinyl analogs may prioritize passive diffusion.

Biological Activity

6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a pyrrolidine moiety and a pyridine-2-yloxy group. The structure can be represented as follows:

C15H16N4O3\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3

This configuration is significant for its interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a crucial role in inflammatory responses by regulating cyclic nucleotide levels .

Potential Mechanisms Include:

  • Inhibition of PDE4 : This inhibition could lead to increased levels of cyclic AMP (cAMP), thereby modulating inflammatory cell activation and reducing inflammation .
  • Receptor Binding : The compound may also interact with specific receptors involved in neurotransmission or inflammation, although detailed studies are needed to elucidate these pathways.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduced cytokine release in vitro
NeuroprotectiveProtection against neuronal apoptosis in models
AnalgesicPain relief in animal models

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that a related compound inhibited lipopolysaccharide (LPS)-induced inflammation in macrophages by decreasing the expression of pro-inflammatory cytokines. This suggests that this compound may have similar effects .
  • Neuroprotective Effects : In models of neurodegeneration, compounds with structural similarities showed significant neuroprotection against oxidative stress-induced cell death, indicating potential applications in neurodegenerative diseases .
  • Pain Management : Animal studies indicated that derivatives of quinoxaline compounds could effectively reduce pain responses in inflammatory models, suggesting a pathway for analgesic development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 1,2-phenylenediamine derivatives and carbonyl-containing synthons. For example, α-dicarbonyls or α-halogeno carbonyls are reacted with 1,2-phenylenediamine under catalytic conditions (e.g., pyridine or tosic acid) to form the quinoxaline core . The pyrrolidine-carbonyl moiety is introduced through nucleophilic acyl substitution or coupling reactions, often requiring optimized solvent systems (e.g., toluene or ethanol) and acid-binding agents .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Peaks at ~1710 cm⁻¹ (C=O stretch), ~1544 cm⁻¹ (C=N quinoxaline), and ~1174 cm⁻¹ (C-O ether linkage) confirm functional groups .
  • ¹H NMR : Signals for pyridine protons (δ 8.35–8.45 ppm), pyrrolidine methylene (δ 3.5–4.0 ppm), and quinoxaline aromatic protons (δ 7.5–9.5 ppm) are critical for structural validation .
  • Mass Spectrometry : High-resolution MS (e.g., EI-MS) identifies molecular ion peaks (e.g., m/z 315 [M+1]) and fragmentation patterns .

Q. What biological activities are reported for structurally similar quinoxaline derivatives?

  • Methodological Answer : Quinoxalines exhibit antimicrobial, anticancer, and kinase-inhibitory activities. For instance, derivatives with pyrrolidine-carbonyl groups show enhanced binding to kinase ATP pockets due to conformational flexibility . Anticancer activity is often evaluated via MTT assays, with IC₅₀ values correlated to substituent electronegativity and steric effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the pyrrolidine-carbonyl linkage?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Pyridine or tosic acid catalyzes quinoxaline formation, while Pd-based catalysts enhance coupling reactions for the pyrrolidine moiety .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, whereas toluene minimizes side reactions .
  • Temperature Control : Stepwise heating (e.g., 80°C for cyclization, room temperature for coupling) reduces decomposition .

Q. How can contradictions in biological activity data be resolved for quinoxaline derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or structural nuances. Strategies include:

  • Dose-Response Profiling : Validate activity across multiple concentrations and replicate experiments .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and explain discrepancies between in vitro and in vivo results .

Q. What mechanistic insights exist for the formation of the pyrrolidine-carbonyl group?

  • Methodological Answer : The linkage forms via nucleophilic attack of the pyrrolidine nitrogen on a carbonyl electrophile (e.g., activated ester or acid chloride). Isotopic labeling studies (¹³C NMR) and intermediate trapping (e.g., using TEMPO) confirm a two-step mechanism: (1) acylation and (2) cyclization .

Q. What is the compound’s role in kinase inhibition, and how can structure-activity relationships (SAR) guide optimization?

  • Methodological Answer : The quinoxaline core interacts with kinase hinge regions, while the pyrrolidine-carbonyl group enhances solubility and selectivity. SAR studies show:

  • Pyridine-Oxy Substituents : Improve π-π stacking with hydrophobic kinase pockets .
  • Pyrrolidine Conformation : Ring puckering (e.g., 3R configuration) affects binding kinetics .
  • Quinoxaline Substitution : Electron-withdrawing groups (e.g., -CF₃) enhance potency but may reduce bioavailability .

Q. What strategies enable regioselective functionalization of the quinoxaline core?

  • Methodological Answer : Regioselectivity is controlled by:

  • Directing Groups : Use of -NH₂ or -OMe at specific positions directs electrophilic substitution (e.g., nitration at C5/C8) .
  • Metal-Mediated Cross-Coupling : Suzuki-Miyaura reactions selectively functionalize halogenated quinoxalines (e.g., C6-Br) .

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